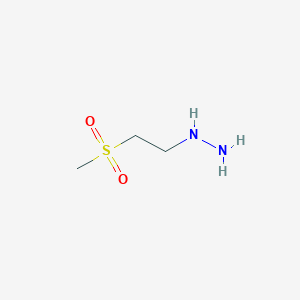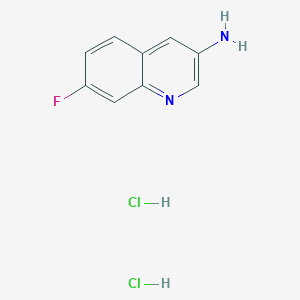
3-Amino-7-fluoroquinoline dihydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 3-Amino-7-fluoroquinoline dihydrochloride can be represented by the SMILES stringNC1=CN=C2C=C (C=CC2=C1)F.Cl.Cl . The InChI key for this compound is FUZCMNKLQVFZCS-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The empirical formula of this compound is C9H9Cl2FN2 . It has a molecular weight of 235.09 . The compound is solid in form .Aplicaciones Científicas De Investigación
Antibacterial Properties
Fluoroquinolones, a major class of antibacterial agents, demonstrate great therapeutic potential. Research has shown that certain compounds, closely related to 3-Amino-7-fluoroquinoline, exhibit extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The structure-activity relationship studies indicate that specific group combinations and conformational factors play a key role in their antibacterial efficacy (Kuramoto et al., 2003). Other studies have emphasized the significance of lipophilic groups in enhancing activity against Gram-positive strains (Al-Hiari et al., 2007).
Antimycobacterial and Anticancer Properties
Synthetic derivatives of fluoroquinolones have demonstrated potent antimycobacterial properties in vitro and in vivo against various strains of Mycobacterium tuberculosis. Specific compounds exhibited high potency, drastically reducing mycobacterial load in lung and spleen tissues (Senthilkumar et al., 2009). Moreover, indole-aminoquinazoline hybrids, closely related to 3-Amino-7-fluoroquinoline, were synthesized and found to have significant cytotoxicity against various cancer cell lines. These compounds induced apoptosis and inhibited growth factor receptors, suggesting their potential in anticancer therapy (Mphahlele et al., 2018).
Analytical Chemistry Applications
In the realm of analytical chemistry, derivatives of quinolines have been utilized as fluorescent derivatization agents for liquid chromatography. For instance, compounds like phanquinone have been used to label amino acids for high-performance liquid chromatography (HPLC), facilitating the quality control of amino acid-based pharmaceuticals (Gatti et al., 2002).
Synthesis of Novel Derivatives
Research has also focused on the synthesis of novel quinolone derivatives with various functional groups, investigating their potential applications in different domains of science and medicine. For instance, studies have synthesized new quinazolin-4(3H)-one derivatives, indicating the broad scope of quinoline derivatives in chemical synthesis (Xi, 2014).
Mecanismo De Acción
Target of Action
It is known that fluoroquinolones, a class of compounds to which 3-amino-7-fluoroquinoline dihydrochloride belongs, primarily target bacterial enzymes like dna gyrase and topoisomerase iv . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.
Mode of Action
Fluoroquinolones generally work by binding to the enzyme-dna complex of their targets (dna gyrase and topoisomerase iv), stabilizing dna strand breaks created by these enzymes . This binding blocks the progress of the replication fork, inhibiting DNA replication and leading to cell death .
Biochemical Pathways
Fluoroquinolones are known to interfere with the dna replication pathway in bacteria, leading to cell death .
Result of Action
Fluoroquinolones typically result in bacterial cell death due to the inhibition of dna replication .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
3-Amino-7-fluoroquinoline dihydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with DNA topoisomerases, which are enzymes that regulate the overwinding or underwinding of DNA . These interactions can lead to the inhibition of DNA replication and transcription, making this compound a potential candidate for anticancer research. Additionally, this compound may interact with various proteins involved in cell signaling pathways, thereby influencing cellular responses to external stimuli.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, it has been shown to induce apoptosis, a process of programmed cell death, by activating caspases, which are proteases involved in the execution phase of cell apoptosis . Furthermore, this compound can influence cell signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. This compound also affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA and inhibits the activity of DNA topoisomerases, leading to the accumulation of DNA breaks and the activation of DNA damage response pathways . This compound also inhibits the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes. By inhibiting these kinases, this compound can disrupt cell signaling pathways and induce cell cycle arrest and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound’s efficacy may decrease over time due to potential degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects such as hepatotoxicity and nephrotoxicity, which are toxic effects on the liver and kidneys, respectively. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics, including its absorption, distribution, metabolism, and excretion.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cells, the compound can bind to intracellular proteins and accumulate in specific cellular compartments. Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can localize to the nucleus, where it interacts with DNA and inhibits DNA topoisomerases . It can also be found in the cytoplasm, where it interacts with various proteins involved in cell signaling pathways. Post-translational modifications such as phosphorylation can influence the compound’s localization and activity, directing it to specific compartments or organelles within the cell.
Propiedades
IUPAC Name |
7-fluoroquinolin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2.2ClH/c10-7-2-1-6-3-8(11)5-12-9(6)4-7;;/h1-5H,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZCMNKLQVFZCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)N)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![benzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate](/img/structure/B1373333.png)
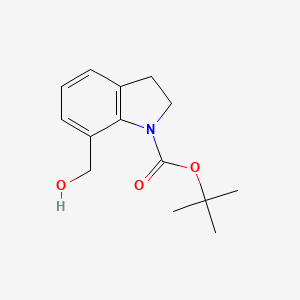
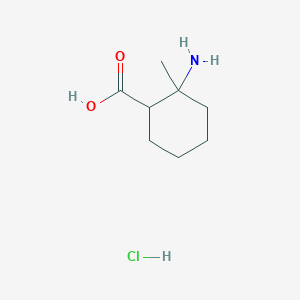
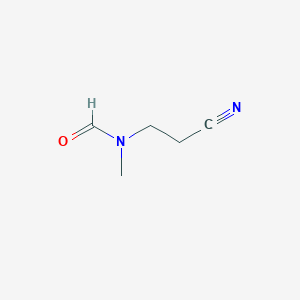



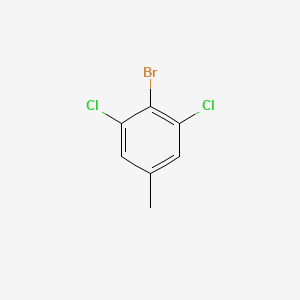

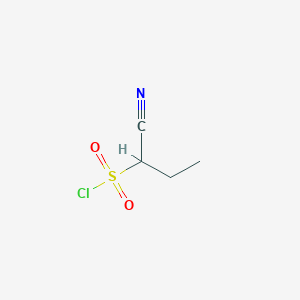
![1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine](/img/structure/B1373350.png)
![(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B1373351.png)
